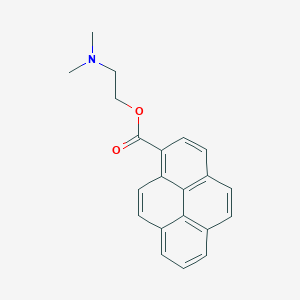![molecular formula C15H14ClNO3 B14460988 3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline CAS No. 74173-80-1](/img/structure/B14460988.png)
3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline is an organic compound that features a chloroaniline moiety linked to a benzodioxin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline typically involves the reaction of 3-chloroaniline with a benzodioxin derivative. One common method is the nucleophilic substitution reaction where 3-chloroaniline reacts with 2,3-dihydro-1,4-benzodioxin-2-yl methanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the chloro group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Reduced aniline derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The benzodioxin moiety may enhance the compound’s ability to interact with hydrophobic pockets within proteins, while the chloroaniline group can form specific interactions with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyaniline: Lacks the benzodioxin moiety, making it less versatile in terms of interactions.
4-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methoxy]aniline: Lacks the chloro group, which may reduce its reactivity in certain substitution reactions.
Uniqueness
3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline is unique due to the presence of both the chloroaniline and benzodioxin moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.
Properties
CAS No. |
74173-80-1 |
|---|---|
Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
3-chloro-4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)aniline |
InChI |
InChI=1S/C15H14ClNO3/c16-12-7-10(17)5-6-13(12)18-8-11-9-19-14-3-1-2-4-15(14)20-11/h1-7,11H,8-9,17H2 |
InChI Key |
FGXPLITZOOVAAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)COC3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


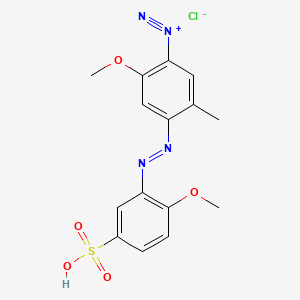
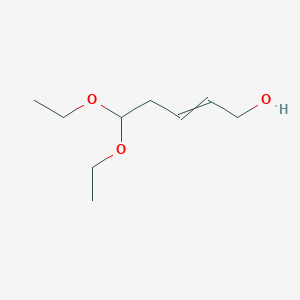

![N-[(4-Nitrophenyl)acetyl]-L-aspartic acid](/img/structure/B14460920.png)
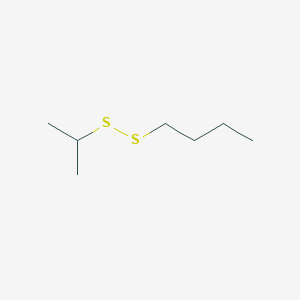
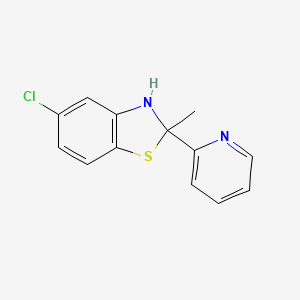
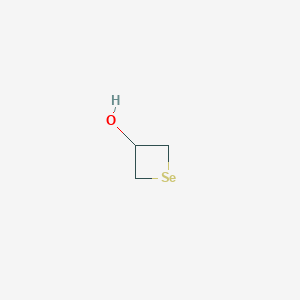
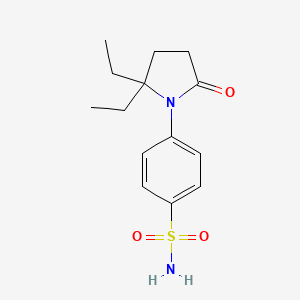
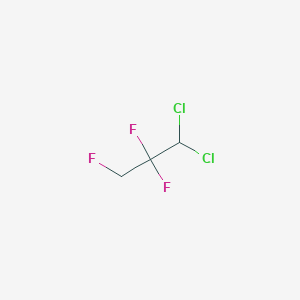
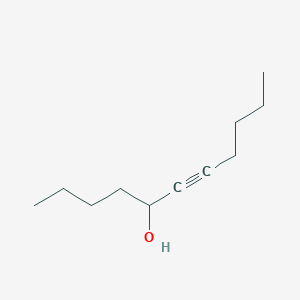
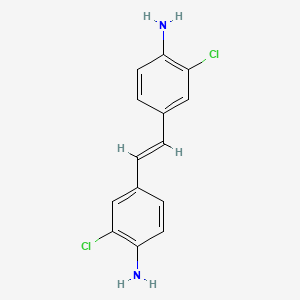
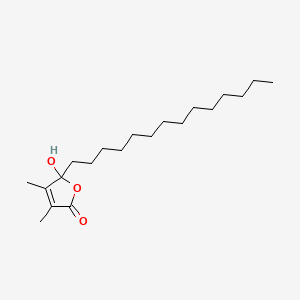
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
